4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
“4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . It is an organic sensitizer for high-performance solar cells due to the formation of a D-A-π-A organic core where D is the electron donor, A is the electron acceptor, and π is the conjugated spacer between them .
Synthesis Analysis
The synthesis of triazolopyridines and its derivatives involves various synthetic approaches. For instance, the synthesis of triazolothiadiazine and its derivatives involves the reaction of Schiff’s bases with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, boiling point of 458.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a molar refractivity of 37.7±0.3 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various derivatives of 3H-[1,2,3]triazolo[4,5-c]pyridine has been explored, utilizing methods such as nucleophilic substitution and treatment with hydrazine hydrate and carbon disulfide. These studies include a focus on novel heterocyclic systems, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Mozafari et al., 2016).
- Density Functional Theory (DFT) studies are employed to analyze the regioselectivity of ring closures, aiding in the accurate prediction and characterization of the synthesized compounds (Mozafari et al., 2016).
Crystal Structure Determination
- X-ray diffraction analysis plays a significant role in determining the crystal structure of various 1,2,4-triazolo[4,3-a]pyridine compounds. This includes analyzing the spatial arrangement and molecular conformation, crucial for understanding the chemical behavior and potential applications of these compounds (Wang et al., 2018).
Biological Activities
- Some derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antifungal activities, indicating potential applications in agricultural or pharmaceutical fields. The inhibitory effects on various fungal species highlight the bioactivity of these compounds (Wang et al., 2018).
- Additionally, GPR119 agonists derived from 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives are being researched for their potential in medical applications, with a focus on improving solubility for better therapeutic outcomes (Matsuda et al., 2017).
Herbicidal Applications
- 1,2,4-Triazolo[4,3-a]pyridine derivatives are being investigated for their herbicidal activities. Some compounds in this series have shown efficacy against various weed species, indicating their potential as novel herbicides (Liu et al., 2015).
Methodological Advancements
- Novel methodologies for synthesizing and diversifying triazolopyridines are being developed. This includes the use of microwave-assisted synthesis and cyclization techniques, enhancing the efficiency and environmental friendliness of the production process (Zhang et al., 2015).
properties
IUPAC Name |
4-chloro-2H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXJCPJDJUCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300808 | |
Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36258-82-9 | |
Record name | 36258-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine nucleosides?
A1: The research primarily focuses on the antiviral and antitumor potential of 8-aza-3-deazapurine nucleosides, with this compound serving as a precursor for their synthesis. While most synthesized compounds did not show activity against HIV-1, interesting results were observed for other viruses and tumor cells. For instance, the ribonucleoside derivative, 4-chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazolo[4,5-c]pyridine (9) displayed activity against Coxsackie B1 virus []. Additionally, 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosides exhibited some activity against LoVo human colon adenocarcinoma cells [].
Q2: How was the structure of the synthesized nucleosides confirmed in the study?
A2: The researchers employed a combination of techniques to ascertain the structure of the synthesized nucleosides. These techniques included:
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